molecular formula C20H20ClN3O B12924380 2-Chloro-N-cyclopentyl-N-(4-methoxyphenyl)quinazolin-4-amine CAS No. 827030-74-0

2-Chloro-N-cyclopentyl-N-(4-methoxyphenyl)quinazolin-4-amine

Katalognummer: B12924380
CAS-Nummer: 827030-74-0
Molekulargewicht: 353.8 g/mol
InChI-Schlüssel: CAKHTCBSKZHLJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclopentyl-N-(4-methoxyphenyl)quinazolin-4-amine typically involves the reaction of 2-chloroquinazolin-4-amine with cyclopentylamine and 4-methoxyaniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-cyclopentyl-N-(4-methoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Wirkmechanismus

The mechanism of action of 2-Chloro-N-cyclopentyl-N-(4-methoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. This inhibition can trigger apoptosis in cancer cells, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-N-cyclopentyl-N-(4-methoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives. Its cyclopentyl group can influence its binding affinity and selectivity towards molecular targets, potentially enhancing its therapeutic efficacy .

Eigenschaften

CAS-Nummer

827030-74-0

Molekularformel

C20H20ClN3O

Molekulargewicht

353.8 g/mol

IUPAC-Name

2-chloro-N-cyclopentyl-N-(4-methoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C20H20ClN3O/c1-25-16-12-10-15(11-13-16)24(14-6-2-3-7-14)19-17-8-4-5-9-18(17)22-20(21)23-19/h4-5,8-14H,2-3,6-7H2,1H3

InChI-Schlüssel

CAKHTCBSKZHLJN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N(C2CCCC2)C3=NC(=NC4=CC=CC=C43)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.